molecular formula C22H26O6 B14300589 3,3'-[Octane-1,8-diylbis(oxy)]dibenzoic acid CAS No. 112763-29-8

3,3'-[Octane-1,8-diylbis(oxy)]dibenzoic acid

Katalognummer: B14300589
CAS-Nummer: 112763-29-8
Molekulargewicht: 386.4 g/mol
InChI-Schlüssel: WWSGXNOHKYNIFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3’-[Octane-1,8-diylbis(oxy)]dibenzoic acid is an organic compound with the molecular formula C22H26O6 This compound is characterized by its unique structure, which includes two benzoic acid groups connected by an octane chain through ether linkages

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[Octane-1,8-diylbis(oxy)]dibenzoic acid typically involves the reaction of 3-hydroxybenzoic acid with 1,8-dibromooctane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of the benzoic acid react with the bromine atoms of the octane chain, forming ether linkages . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 3,3’-[Octane-1,8-diylbis(oxy)]dibenzoic acid can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, temperature, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

3,3’-[Octane-1,8-diylbis(oxy)]dibenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

3,3’-[Octane-1,8-diylbis(oxy)]dibenzoic acid has several applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,3’-[Hexane-1,6-diylbis(oxy)]dibenzoic acid
  • 3,3’-[Decane-1,10-diylbis(oxy)]dibenzoic acid

Uniqueness

Compared to similar compounds, 3,3’-[Octane-1,8-diylbis(oxy)]dibenzoic acid has a unique octane linker, which provides distinct physical and chemical properties. The length of the linker affects the compound’s solubility, melting point, and reactivity, making it suitable for specific applications that other similar compounds may not fulfill .

Eigenschaften

112763-29-8

Molekularformel

C22H26O6

Molekulargewicht

386.4 g/mol

IUPAC-Name

3-[8-(3-carboxyphenoxy)octoxy]benzoic acid

InChI

InChI=1S/C22H26O6/c23-21(24)17-9-7-11-19(15-17)27-13-5-3-1-2-4-6-14-28-20-12-8-10-18(16-20)22(25)26/h7-12,15-16H,1-6,13-14H2,(H,23,24)(H,25,26)

InChI-Schlüssel

WWSGXNOHKYNIFF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)OCCCCCCCCOC2=CC=CC(=C2)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.